

Technical Support Center: (2S,4R)-Sacubitril Synthesis Optimization

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Compound of Interest

Compound Name: 2S,4R-Sacubitril

Cat. No.: B2478037

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Topic: High-Fidelity Synthesis of (2S,4R)-Sacubitril (AHU-377) Role: Senior Process Development Scientist Status: Operational

Executive Summary: The Critical Path

The synthesis of (2S,4R)-Sacubitril—the ethyl ester prodrug component of Entresto—hinges on the precise installation of two chiral centers. While early routes relied on chiral pool materials (e.g., chiral epoxides), modern industrial scalability utilizes Asymmetric Hydrogenation (AH) of succinic acid derivatives or

-unsaturated acids.

This guide addresses the three primary failure modes in this workflow:

- Stereochemical Leakage: Failure to achieve >99:1 diastereomeric ratio (dr) at the 2S,4R centers.
- Lactam Formation: The thermodynamic "sink" of the process, where the -amino acid cyclizes to form the pyrrolidinone impurity.

- Catalyst Death: Deactivation of expensive Rh/Ir chiral complexes.

Module 1: Troubleshooting Asymmetric Hydrogenation

Q1: My diastereomeric ratio (dr) is stuck at 90:10. How do I push this to >99:1 without multiple recrystallizations?

Diagnosis: In the hydrogenation of the

-methyl-succinic acid precursor (or its unsaturated ester equivalent), a dr of 90:10 suggests a mismatch between your substrate geometry and the chiral ligand's "quadrant" steric bulk.

Corrective Action:

- Switch Ligand Class: If you are using BINAP-type ligands, switch to Ferrocenyl-based ligands (e.g., Josiphos, Walphos, or Mandyphos families). These ligands create a more rigid chiral pocket that is essential for distinguishing the Re and Si faces of bulky biphenyl substrates.
- Solvent Effect: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) or IPA (Isopropyl Alcohol). TFE can enhance hydrogen bonding interactions between the substrate's carbonyls and the catalyst, locking the conformation.
- Pressure Tuning: Contrary to intuition, lowering H₂ pressure (from 50 bar to 10-20 bar) often improves selectivity by slowing the reaction, allowing the catalyst-substrate complex to equilibrate to the most favorable thermodynamic binding mode before hydride transfer.

Q2: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.

Diagnosis: This is classic substrate inhibition or poisoning, not a lack of catalytic power. The biphenyl moiety in Sacubitril precursors is prone to

-stacking, and trace impurities (halides, sulfur) from the preceding Suzuki coupling (used to attach the biphenyl ring) are lethal to Rh/Ir catalysts.

Corrective Action:

- **Scavenge Metal/Halides:** Treat your precursor solution with Cysteine-functionalized silica or activated carbon (Cuno) prior to hydrogenation. Residual Pd from the Suzuki step >50 ppm will poison the Rh hydrogenation catalyst.
- **Check for Chloride:** If your precursor was made via an acid chloride intermediate, residual Cl⁻ ions will bridge the Rh dimer, deactivating it. Wash the organic phase with NaHCO₃/EDTA.
- **Increase Temperature (Cautiously):** Increase T from 25°C to 40°C. While this risks lowering ee/dr, it often overcomes the kinetic barrier caused by product inhibition.

Module 2: Impurity Management (The Lactam Issue)

Q3: I am seeing a rising impurity (RRT ~0.85) during the workup of the amino-ester. It looks like the Lactam.

Diagnosis: You are observing the formation of (3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one.^[1] This is the thermodynamic dead-end of Sacubitril synthesis. It occurs when the free amine attacks the ethyl ester (or activated acid) intramolecularly.

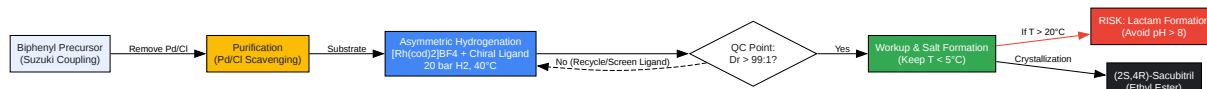
Mechanism:**Corrective Action:**

- **pH Discipline:** Never allow the pH to exceed 8.0 during the neutralization of the amine salt. The free base is unstable.
- **Temperature Control:** Perform all extractions of the free amine at <5°C.
- **Salt Selection:** Do not isolate the free base. Isolate the intermediate as a Hydrochloride or Succinate salt immediately. The protonated amine () cannot nucleophilically attack the ester.

Module 3: Visualization & Logic

Workflow Diagram: The Optimized Pathway

The following diagram outlines the "Novartis-style" 2nd Generation approach, highlighting Critical Process Parameters (CPPs).



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Caption: Optimized workflow for (2S,4R)-Sacubitril synthesis emphasizing impurity control points.

Module 4: Standard Operating Procedure (SOP) Protocol: High-Pressure Asymmetric Hydrogenation

Objective: Conversion of (E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid (or ester) to the (2S,4R) precursor.

Parameter	Specification	Rationale
Catalyst	[Rh(NBD) ₂]BF ₄ + (R,S)-Josiphos	Rhodium allows lower pressure; Josiphos provides steric bulk for biphenyl orientation.
S/C Ratio	1000:1 to 2000:1	High turnover number (TON) required for economic viability.
Solvent	Ethanol (degassed)	Green solvent; good solubility; avoids competing esterification.
H ₂ Pressure	20 bar (± 2 bar)	Sufficient for rate, low enough to maintain enantioselectivity.
Temperature	45°C	Balance between reaction rate and suppression of defluorination (if F-analogs used).

Step-by-Step:

- Inertization: Charge the high-pressure reactor (autoclave) with the substrate. Purge with N₂ (3x) to remove O₂ (O₂ is a catalyst poison).
- Catalyst Prep: In a glovebox, mix the Rh-precursor and Ligand in degassed ethanol. Stir for 30 mins to form the active complex.
- Injection: Transfer catalyst solution to the reactor via cannula (exclude air).
- Hydrogenation: Pressurize to 20 bar H₂. Heat to 45°C. Stir at 1000 rpm (mass transfer limited).
- Monitoring: Monitor H₂ uptake. Reaction typically completes in 4-6 hours.
- Quench: Vent H₂. Flush with N₂. Filter through Celite to remove catalyst residues.

- Analysis: Check HPLC for conversion (>99%) and Chiral HPLC for diastereomeric ratio.

References

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Sources

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